molecular formula C8H9NO B15234874 5-Methyl-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one

5-Methyl-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one

Cat. No.: B15234874
M. Wt: 135.16 g/mol
InChI Key: ZQFWVUARCBFCFD-UHFFFAOYSA-N
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Description

5-Methyl-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one is an organic compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a cyclopentane ring fused with a pyrrole ring, with a methyl group attached to the cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a cyclopentanone derivative with an amine in the presence of a dehydrating agent can lead to the formation of the desired compound. The reaction conditions typically include elevated temperatures and the use of solvents such as ethanol or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methyl group and other substituents on the compound can be replaced by different functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Methyl-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-6,7-dihydro-5H-cyclopenta[B]pyrazine: This compound has a similar bicyclic structure but differs in the presence of a pyrazine ring instead of a pyrrole ring.

    5-Methyl-5,6-dihydrocyclopenta[B]pyridine: Similar in structure but contains a pyridine ring.

Uniqueness

5-Methyl-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one is unique due to its specific ring structure and the presence of a methyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

5-methyl-5,6-dihydro-1H-cyclopenta[b]pyrrol-4-one

InChI

InChI=1S/C8H9NO/c1-5-4-7-6(8(5)10)2-3-9-7/h2-3,5,9H,4H2,1H3

InChI Key

ZQFWVUARCBFCFD-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C1=O)C=CN2

Origin of Product

United States

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